molecular formula C20H20FN3O2 B482027 N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-49-2

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482027
CAS No.: 361182-49-2
M. Wt: 353.4g/mol
InChI Key: HTFXGEBVTCLSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a tetrahydropyrimidine ring, a fluorophenyl group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylbenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2,3-dimethylphenyl)-4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific structural features, such as the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable candidate for various scientific and industrial applications.

Biological Activity

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and the underlying mechanisms of action based on available research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 349.4 g/mol
  • Purity : Typically around 95% .

Anticancer Properties

Research indicates that compounds within the tetrahydropyrimidine class exhibit notable cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preliminary studies targeting:

  • Breast Cancer : In vitro studies demonstrated significant cytotoxicity against breast adenocarcinoma cells with IC50 values in the nanomolar range. This suggests a potent ability to inhibit cancer cell proliferation at low concentrations .
  • Glioblastoma : Similar studies have indicated effective antiproliferative activity against glioblastoma multiforme cells. Morphological assessments post-treatment revealed characteristics of apoptosis, such as cell shrinkage and chromatin condensation .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative stress : The generation of reactive oxygen species (ROS) may play a role in mediating cellular damage and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

StudyFindingsNotes
Study 1Significant cytotoxicity against breast adenocarcinoma (IC50 in nanomolar range)Induces apoptosis through oxidative stress mechanisms
Study 2Effective against glioblastoma multiformeMorphological changes indicative of apoptosis observed
Study 3Broad-spectrum antibacterial activityFurther research needed to establish specific mechanisms

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXGEBVTCLSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.